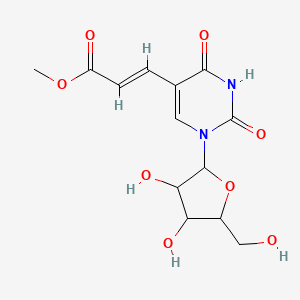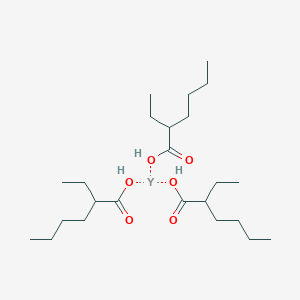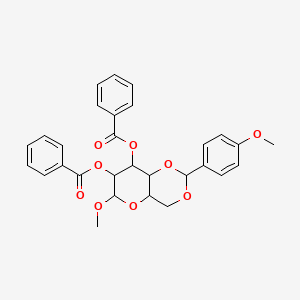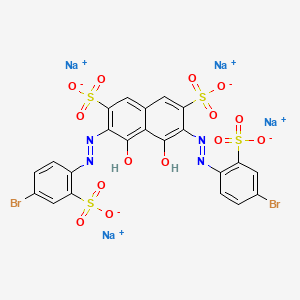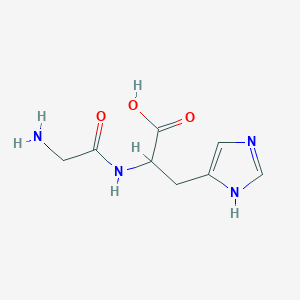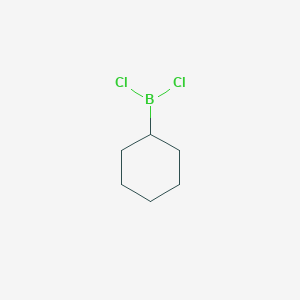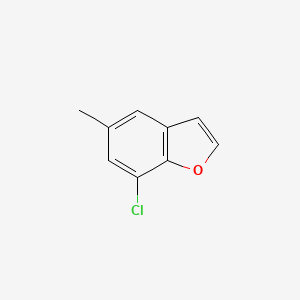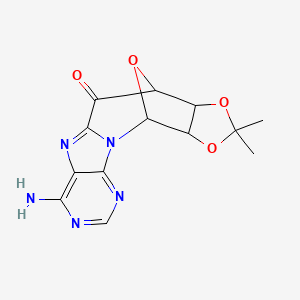
Hexafluorotitanic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexafluorotitanic acid, systematically named oxonium hexafluoridotitanate (2-), is an inorganic compound with the chemical formula (H₃O)(H₅O₂)[TiF₆]. It consists of [TiF₆]²⁻ octahedral anions and two types of oxonium cations, (H₃O)⁺ and (H₅O₂)⁺ . This compound is known for its strong acidity and is typically found in acidic solutions.
Preparation Methods
Hexafluorotitanic acid can be synthesized through various methods. One common synthetic route involves the reaction of titanium dioxide (TiO₂) with hydrofluoric acid (HF), resulting in the formation of this compound and water:
TiO2+6HF→H2[TiF6]+2H2O
In industrial settings, this compound is often produced by treating titanium-containing ores with hydrofluoric acid under controlled conditions .
Chemical Reactions Analysis
Hexafluorotitanic acid undergoes various chemical reactions, including:
- Under basic conditions, it hydrolyzes to form hydrated titanium dioxide and ammonium fluoride:
Hydrolysis: (NH₄)₂TiF₆+4NH₃+2H₂O→TiO₂+6NH₄F
Substitution Reactions: It can react with organic derivatives containing tetraalkylammonium cations to form stable precursor solutions for the synthesis of nanocrystalline titanium dioxide.
Scientific Research Applications
Hexafluorotitanic acid has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of hexafluorotitanic acid primarily involves its strong acidity and ability to form stable complexes with various cations. The [TiF₆]²⁻ anion can interact with different substrates, facilitating reactions such as hydrolysis and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Hexafluorotitanic acid can be compared with other similar compounds, such as:
Hexafluorosilicic acid: Both are strong acids and share similar chemical properties, but hexafluorosilicic acid contains silicon instead of titanium.
Ammonium hexafluorotitanate: This compound is closely related and can hydrolyze to form titanium dioxide under basic conditions.
This compound stands out due to its unique combination of strong acidity and ability to form stable complexes with various cations, making it valuable in both research and industrial applications.
Properties
Molecular Formula |
F6H2Ti |
|---|---|
Molecular Weight |
163.873 g/mol |
IUPAC Name |
tetrafluorotitanium;dihydrofluoride |
InChI |
InChI=1S/6FH.Ti/h6*1H;/q;;;;;;+4/p-4 |
InChI Key |
PFSXARRIPPWGNC-UHFFFAOYSA-J |
Canonical SMILES |
F.F.F[Ti](F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



